BenchChemオンラインストアへようこそ!

hirullin P18

X-ray crystallography thrombin exosite binding structural biology

Hirullin P18 (CAS 131158-67-3) is a 61–62 amino acid polypeptide belonging to the hirudin superfamily of direct thrombin inhibitors, originally isolated from the whole-body extract of the Asian jawed leech Hirudinaria manillensis. Unlike classical hirudin from Hirudo medicinalis, hirullin P18 possesses a significantly divergent primary sequence—particularly within its C-terminal functional domain—while retaining the hallmark acidic C-terminus and a bivalent-like ability to bind the fibrinogen-recognition exosite of α-thrombin.

Molecular Formula C8H13N
Molecular Weight 0
CAS No. 131158-67-3
Cat. No. B1179267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehirullin P18
CAS131158-67-3
Synonymshirullin P18
Molecular FormulaC8H13N
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hirullin P18 (CAS 131158-67-3): Procurement-Grade Baseline Profile for a Hirudinaria-Derived Direct Thrombin Exosite Inhibitor


Hirullin P18 (CAS 131158-67-3) is a 61–62 amino acid polypeptide belonging to the hirudin superfamily of direct thrombin inhibitors, originally isolated from the whole-body extract of the Asian jawed leech Hirudinaria manillensis [1]. Unlike classical hirudin from Hirudo medicinalis, hirullin P18 possesses a significantly divergent primary sequence—particularly within its C-terminal functional domain—while retaining the hallmark acidic C-terminus and a bivalent-like ability to bind the fibrinogen-recognition exosite of α-thrombin [2]. The full-length protein (UniProt P26631) has a molecular mass of approximately 6,693 Da and a length of 62 residues; a 13-residue C-terminal fragment (CAS 131147-81-4, residues 50–62) is also commercially available and should not be conflated with the full-length polypeptide [3]. Hirullin P18 is classified as a serine-type endopeptidase inhibitor (GO:0004867) and is employed exclusively as a research tool in thrombosis, haemostasis, and anticoagulant-discovery programs [1][4].

Why Generic Substitution of Hirullin P18 with Other Hirudin-Class Inhibitors Fails: Structural, Mechanistic, and Procurement Rationale


Hirullin P18 cannot be substituted on a 'same-target, same-result' basis with hirudin, its recombinant variants (lepirudin, desirudin), bivalirudin, or even the same-species variant bufrudin. At the structural level, hirullin P18 adopts a crystallographically distinct thrombin-exosite binding pose featuring a ~40° rigid-body rotation about Ile59 relative to the canonical hirudin/hirugen conformation; its Ile60 side chain occupies the opposite orientation of hirudin's critical Tyr63, producing a hydrophobic interaction geometry not replicated by any other hirudin-class inhibitor [1]. At the sequence level, hirullin P18 shares only ~60% identity with bufrudin—a thrombin inhibitor isolated from the very same leech species but from heads rather than whole body—and its structure–activity relationship (SAR) profile is qualitatively distinct from that of hirudin and hirudin PA, which display interchangeable SAR profiles [2][3]. These orthogonal lines of crystallographic, SAR, and phylogenetic evidence directly falsify the assumption that hirullin P18 is a functional equivalent of other 'direct thrombin inhibitors.' The quantitative differentiation evidence supporting this position is detailed in Section 3 below.

Hirullin P18 (CAS 131158-67-3) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement Decisions


Crystallographic Exosite-Binding Pose: Hirullin P18 Displays a 40° Rotational Offset and Inverted Ile60 Orientation Relative to Hirudin/Hirugen

In the 2.3 Å co-crystal structure of hirullin P18 bound to human α-thrombin (PDB 1THR), the peptide adopts a rigid-body conformational adjustment with a ~40° rotation about the Ile59 CA-C bond relative to the binding pose observed for hirudin (PDB 1HGT) and hirugen (hirudin 53–64). This rotation causes Ile60 of hirullin P18 to point in the opposite direction of the functionally critical Tyr63 ring of hirudin/hirugen. Despite this inverted orientation, the Ile60 side chain penetrates and engages the same 3₁₀-turn hydrophobic binding pocket of thrombin, accomplishing the hydrophobic exosite interaction through a fundamentally different geometric arrangement [1]. The hirullin P18–thrombin complex was refined to an R-value of 0.155 (2.3 Å resolution), compared with R = 0.161 (2.2 Å) for the co-crystallized synthetic comparator MDL-28050–thrombin [1]. This structural differentiation constitutes the highest-resolution, experimentally resolved evidence that hirullin P18 is not structurally interchangeable with hirudin, hirugen, or designed exosite peptides.

X-ray crystallography thrombin exosite binding structural biology

Structure–Activity Relationship Divergence: Hirullin P18 SAR is Qualitatively Distinct from Hirudin and Hirudin PA, Which Are Interchangeable

A comprehensive SAR analysis of the C-terminal functional domain across hirudin variants established that hirudin and hirudin PA possess similar and 'somewhat interchangeable' SAR profiles, consistent with a shared mode of thrombin interaction. In contrast, hirullin P18—a 62-residue member of the hirudin family isolated from Hirudinaria manillensis—exhibits a 'substantially different' sequence and SAR, demonstrating that 'although it seems to utilize the same non-catalytic binding domain as hirudin, it must utilize a different mode of interaction with thrombin' [1]. This SAR divergence is underpinned by the critical role of Phe51 in hirullin P18 (spatially corresponding to, but sequence-contextually distinct from, Phe56 in hirudin), as demonstrated by sequential C-terminal truncation experiments: progressive N-terminal shortening of the hirullin P18 C-terminal fragment reveals that removal of residues N-terminal to Phe51 abolishes antithrombin activity in a manner not predictable from the hirudin SAR template [2].

structure–activity relationship thrombin inhibition C-terminal functional domain

C-Terminal Fragment Antithrombin Potency: Functional Equivalence with Desulfatohirudin Fragment Achieved Despite Substantial Sequence Divergence

The synthetic C-terminal fragment acetyl-hirullin P18(40–61) was directly compared with acetyl-desulfatohirudin(45–65) in a fibrin-clot formation inhibition assay. The two fragments exhibited 'similar' antithrombin potency despite substantial sequence differences in their C-terminal regions [1]. Specifically, the 8-residue stretch hirullin P18(54–61) and the corresponding hirudin(59–65) show major sequence divergence, yet the broader functional domain hirullin P18(50–61) is functionally comparable to hirudin(55–65) in antithrombin activity [1]. This finding establishes that hirullin P18 achieves functional exosite-mediated thrombin blockade through sequence elements distinct from those utilized by hirudin, and that the C-terminal domain of hirullin P18 cannot be regarded as a simple sequence variant of the hirudin C-terminus despite convergent functional output. The critical dependence on Phe51 (corresponding to hirudin Phe56) was confirmed by sequential truncation [1].

antithrombin potency C-terminal peptide fragments sequence-function relationship

Intra-Species Sequence Divergence: Hirullin P18 Shares Only ~60% Identity with Bufrudin from the Same Leech Species, Versus ~70% Between Bufrudin and Hirudin HV1

Bufrudin, a thrombin inhibitor isolated from the head portions of Hirudinaria manillensis (the same leech species that yields hirullin P18), displays approximately 70% sequence identity with hirudin HV1 from the European leech Hirudo medicinalis, with conservation of key C-terminal residues critical for thrombin inhibition. However, pairwise comparison of bufrudin with hirullin P18—isolated from whole leech rather than heads of the same Hirudinaria species—reveals only approximately 60% sequence identity [1]. This intra-species divergence exceeds the bufrudin–hirudin HV1 inter-species divergence, indicating that hirullin P18 represents a structurally distinct isoform within the Hirudinaria hirudin repertoire. Furthermore, the C-terminal conformation of bufrudin is predicted to be significantly different from that of hirullin P18 but similar to hirudin HV1 in its thrombin-interacting conformation [1]. These data establish that 'hirudin from Hirudinaria manillensis' is not a single entity—hirullin P18 and bufrudin are pharmacologically and structurally distinguishable polypeptides.

sequence identity hirudin isoforms phylogenetic divergence

Full-Length Protein (CAS 131158-67-3) Versus Commercial C-Terminal Fragment (CAS 131147-81-4): A Critical Procurement Distinction with Divergent Molecular Properties

A critical and frequently overlooked procurement distinction exists between two molecular entities both labeled 'hirullin P18' in commercial catalogs. The full-length hirullin P18 polypeptide (CAS 131158-67-3) is a 62-amino acid protein with a molecular mass of approximately 6,693 Da (UniProt P26631) [1]. In contrast, the C-terminal fragment (CAS 131147-81-4), bearing the sequence Ser-Asp-Phe-Glu-Glu-Phe-Ser-Leu-Asp-Asp-Ile-Glu-Gln (SDFEEFSLDDIEQ, residues 50–62 of the full-length protein), has a molecular weight of 1,573.57 Da and a molecular formula of C₆₈H₉₆N₁₄O₂₉ [2][3]. In the 1THR crystal structure, only this 13-residue segment (chain I, coverage 21% of the full UniProt canonical sequence) is resolved in complex with thrombin [3]. The full-length protein contains an N-terminal domain (residues 1–3) that interacts with the thrombin active site and a disordered linker region (residues 37–62) not present in the fragment [1]. The 13-mer fragment therefore lacks the N-terminal active-site binding module, meaning its binding mode and inhibitory profile are not equivalent to those of the full-length bivalent inhibitor.

CAS registry differentiation molecular weight peptide procurement

Species and Tissue Source Differentiation: Hirullin P18 Originates from Whole-Body Hirudinaria manillensis, Distinct from Hirudo-Derived Hirudins and Head-Only Bufrudin

Hirullin P18 is isolated from whole-body extracts of the Asian jawed leech Hirudinaria manillensis (also classified as Poecilobdella manillensis), in contrast to: (i) hirudin variants HV1, HV2, and HV3 from the European medicinal leech Hirudo medicinalis; (ii) bufrudin, which is isolated specifically from the head portions of Hirudinaria manillensis; and (iii) recombinant hirudins (lepirudin, desirudin) produced in Saccharomyces cerevisiae expression systems [1][2]. The patent literature explicitly teaches that while head parts contain more hirullin, decapitation is time-consuming, and whole leeches are the preferred starting material for hirullin P18 isolation at scale—yielding a product that is biochemically distinct from head-only bufrudin [2]. Recombinant production of hirullin P18 in E. coli and yeast hosts has been enabled via the DNA sequences disclosed in US Patent 5,268,296 [2], providing a scalable alternative to leech-derived material.

species source isolation method leeche biotechnology

Evidence-Backed Application Scenarios for Hirullin P18 (CAS 131158-67-3): Where the Compound's Differentiated Profile Drives Scientific Value


Structural Biology of Divergent Thrombin Exosite Recognition: Crystallographic and Cryo-EM Studies Requiring a Non-Canonical Exosite Ligand

The 2.3 Å co-crystal structure of hirullin P18 bound to α-thrombin (PDB 1THR) provides the only experimental evidence of a natural hirudin-class inhibitor engaging the thrombin exosite with a ~40° rotational offset and inverted hydrophobic residue orientation relative to the hirudin/hirugen binding pose [1]. This unique binding geometry makes hirullin P18 an indispensable tool for structural biology programs investigating the conformational plasticity of the thrombin exosite, the structural tolerance of exosite-targeting inhibitors to sequence variation, and the design of exosite-specific probes with binding modes orthogonal to hirudin. The availability of the full-length protein (CAS 131158-67-3) enables co-crystallization studies that capture the complete bivalent binding mode, while the 13-mer fragment (CAS 131147-81-4, PDB chain I) serves as a minimal exosite-binding control [2].

Structure–Activity Relationship (SAR) Studies of Hirudin-Class Inhibitors: Using Hirullin P18 as a Divergent Scaffold for Probing Sequence–Function Space

Because hirullin P18 exhibits an SAR profile that is qualitatively distinct from—and non-interchangeable with—hirudin and hirudin PA [1], it serves as a critical orthogonal scaffold in SAR campaigns aimed at mapping the sequence determinants of thrombin exosite affinity and selectivity. The established critical role of Phe51 (corresponding to hirudin Phe56 but embedded in a different local sequence context) [2] provides a validated starting point for mutagenesis or peptidomimetic design that explores sequence space inaccessible from the hirudin template. Procurement of the full-length, sequence-defined polypeptide (UniProt P26631) is essential for such studies, as the commercial 13-mer fragment lacks the N-terminal active-site-binding domain and cannot report on bivalent inhibition SAR.

Comparative Evolutionary Biochemistry of Leech Anticoagulants: Hirullin P18 as the Whole-Body Hirudinaria manillensis Isoform

Hirullin P18 is the only thrombin inhibitor isolated from whole-body extracts of Hirudinaria manillensis, distinct from the head-specific isoform bufrudin (to which it shares only ~60% sequence identity) [1]. This makes hirullin P18 the definitive reagent for studies comparing anticoagulant strategies across leech genera (Hirudinaria vs. Hirudo), tissue-specific isoform expression within a single species, and the evolutionary divergence of hirudin-like thrombin inhibitors. The patent-disclosed recombinant production route in E. coli and S. cerevisiae [2] further enables isotopic labeling for NMR studies and scalable production of sequence-defined material for biochemical characterization, circumventing the batch-to-batch variability inherent in leech-derived extracts.

Thrombin Exosite Probe Development and Bivalent Inhibitor Design: Using Hirullin P18's Unique Binding Pose to Inform Hybrid Inhibitor Engineering

The crystallographic observation that hirullin P18 achieves hydrophobic exosite engagement through an Ile60-mediated interaction that is geometrically inverted relative to hirudin's Tyr63-mediated contact [1] provides a structurally validated alternative pharmacophore for the exosite-binding module of bivalent thrombin inhibitors. Researchers developing next-generation direct thrombin inhibitors—particularly those seeking to engineer exosite-binding moieties with altered specificity, reduced immunogenicity compared with hirudin-based sequences, or resistance to hirudin-antibody cross-reactivity—can use hirullin P18 as a structurally characterized, sequence-divergent starting point. The distinction between the full-length protein (CAS 131158-67-3, bivalent) and the 13-mer fragment (CAS 131147-81-4, monovalent exosite-only) must be carefully managed based on whether the experimental objective requires mono- or bivalent thrombin engagement [2].

Quote Request

Request a Quote for hirullin P18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.